Iodoethane-13C2

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

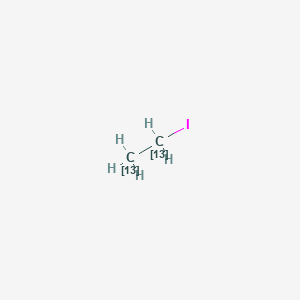

Structure

3D Structure

属性

IUPAC Name |

iodo(1,2-13C2)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445966 | |

| Record name | Iodoethane-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.951 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34189-74-7 | |

| Record name | Iodoethane-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34189-74-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Cellular Dynamics: The Research Applications of Iodoethane-13C2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodoethane-13C2, a stable isotope-labeled ethylating agent, has emerged as a valuable tool in modern biological research. Its ability to introduce a traceable two-carbon unit into biological molecules allows for precise tracking and quantification in complex systems. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in utilizing this versatile reagent.

Core Applications in Research

The primary utility of this compound lies in two key areas of research:

-

Quantitative Proteomics: As a chemical labeling agent, this compound is instrumental in quantitative mass spectrometry-based proteomics. It selectively reacts with the thiol groups of cysteine residues in proteins, a process known as S-ethylation. By using both the "light" (unlabeled) and "heavy" (13C2-labeled) versions of iodoethane, researchers can differentially label proteins from two different samples (e.g., control vs. treated). When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a specific cysteine-containing peptide, and by extension its parent protein, can be accurately determined by comparing the signal intensities of the light and heavy isotopic pairs.

-

Metabolic Tracing and Flux Analysis: this compound can serve as a tracer to investigate the metabolic fate of ethyl groups within cellular pathways. While less common than using labeled glucose or amino acids, introducing a 13C-labeled ethyl group can provide insights into specific enzymatic reactions and metabolic transformations. The incorporation of the 13C label into various metabolites can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, offering a window into the dynamics of cellular metabolism.

Quantitative Data Overview

The following tables summarize key quantitative data associated with the use of this compound in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | ¹³C₂H₅I |

| Molecular Weight | 157.96 g/mol |

| Isotopic Purity | Typically >99 atom % ¹³C |

| CAS Number | 34189-74-7 |

Table 2: Typical ¹³C NMR Chemical Shifts for S-Ethylcysteine Residues

| Carbon Atom | Chemical Shift (ppm) |

| ¹³CH₂ (methylene) | ~25-30 |

| ¹³CH₃ (methyl) | ~15-20 |

Note: Chemical shifts can vary depending on the local chemical environment within the peptide or protein.

Table 3: Key Parameters for Quantitative Proteomics Experiments

| Parameter | Typical Value/Condition |

| Protein Reduction Agent | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) |

| Alkylation Reaction pH | 7.5 - 8.5 |

| This compound Concentration | 5-20 mM |

| Reaction Time | 30-60 minutes at room temperature in the dark |

| Alkylation Efficiency | >95% |

Experimental Protocols

Protocol 1: Quantitative S-Ethylation of Proteins for Mass Spectrometry

This protocol outlines the differential labeling of two protein samples for relative quantification using Iodoethane and this compound.

Materials:

-

Protein samples (e.g., cell lysates) from two conditions (Sample A and Sample B)

-

Urea or Guanidine Hydrochloride (for denaturation)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoethane (for "light" labeling)

-

This compound (for "heavy" labeling)

-

Ammonium Bicarbonate buffer (50 mM, pH 8.0)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 desalting spin columns

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Methodology:

-

Protein Extraction and Quantification: Extract total protein from your biological samples (A and B). Accurately determine the protein concentration for each sample using a standard protein assay (e.g., BCA assay).

-

Denaturation and Reduction:

-

Take an equal amount of protein (e.g., 100 µg) from each sample.

-

Denature the proteins by adding Urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

-

Alkylation (Differential Labeling):

-

Cool the samples to room temperature.

-

To Sample A, add "light" Iodoethane to a final concentration of 20 mM.

-

To Sample B, add "heavy" this compound to a final concentration of 20 mM.

-

Incubate both samples in the dark at room temperature for 45 minutes.

-

-

Sample Pooling and Digestion:

-

Combine Sample A and Sample B.

-

Dilute the mixture with 50 mM Ammonium Bicarbonate buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptides in 0.1% formic acid.

-

Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are identical in sequence but differ in mass by 2 Da due to the ¹³C₂ label.

-

-

Data Analysis:

-

Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak areas for the "light" and "heavy" isotopic pairs.

-

The ratio of the peak areas for each pair corresponds to the relative abundance of that peptide (and its parent protein) between the two original samples.

-

Visualizing Experimental Workflows and Pathways

Quantitative Proteomics Workflow

The following diagram illustrates the key steps in a quantitative proteomics experiment using this compound for differential labeling.

An In-Depth Technical Guide to Iodoethane-13C2: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Iodoethane-13C2. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in metabolic studies and the synthesis of complex organic molecules. All quantitative data is summarized in structured tables for ease of reference, and a detailed visualization of its primary reaction mechanism is provided.

Core Chemical Properties

This compound, also known as Ethyl-13C2 iodide, is the isotopically labeled form of iodoethane where both carbon atoms are the heavy isotope, carbon-13. This labeling provides a distinct mass shift, making it an excellent tracer for a variety of analytical techniques.

| Property | Value | Reference |

| Molecular Formula | ¹³C₂H₅I | [1] |

| Molecular Weight | 157.95 g/mol | [2] |

| CAS Number | 34189-74-7 | [2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Density | 1.975 g/mL at 25 °C | [2] |

| Melting Point | -108 °C | [2] |

| Boiling Point | 69-73 °C | [2] |

| Refractive Index | n20/D 1.512 | [2] |

| Isotopic Purity | 99 atom % ¹³C | [2] |

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and prevent degradation.

| Parameter | Recommendation | Reference |

| Storage Temperature | 2-8°C | [2] |

| Light Sensitivity | Protect from light | [5][6] |

| Moisture Sensitivity | Moisture sensitive; store in a dry, well-ventilated place | [5][6][7] |

| Stabilizer | Often contains copper as a stabilizer to prevent decomposition | [2][3] |

| Incompatibilities | Strong oxidizing agents, strong bases, magnesium | [5][8] |

This compound can decompose upon exposure to air and light, turning yellow or reddish due to the formation of dissolved iodine.[4][9] To mitigate this, it is often stored with a copper stabilizer.[2][3] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.[6][7]

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a stable isotope tracer in a variety of scientific disciplines.

-

Metabolic Labeling and Flux Analysis: In metabolic research, this compound can be used as a precursor for introducing the ¹³C label into various metabolic pathways. This allows researchers to trace the flow of carbon atoms through cellular metabolism, providing insights into pathway activity and flux under different physiological or pathological conditions.

-

Organic Synthesis: As an isotopic analog of iodoethane, it serves as an important reagent in organic synthesis.[3] It is particularly useful in alkylation reactions for the synthesis of ¹³C-labeled disubstituted α-amino acids.[3] It is also employed in electrochemical reduction reactions for the preparation of labeled carbamates.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the ¹³C isotope makes this compound a valuable tool in NMR studies, aiding in the elucidation of molecular structures and reaction mechanisms.

Reaction Mechanism: SN2 Alkylation

This compound typically undergoes nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the iodide leaving group departs simultaneously.

Caption: SN2 reaction mechanism of this compound.

In this one-step mechanism, the nucleophile (Nu⁻) attacks the carbon atom bonded to the iodine.[10] This leads to a high-energy transition state where the nucleophile-carbon bond is partially formed, and the carbon-iodine bond is partially broken.[10] The reaction results in the formation of the new product and the iodide ion as the leaving group.[10]

Experimental Protocol: General Procedure for Alkylation

The following is a general experimental protocol for an alkylation reaction using this compound. This should be adapted and optimized for specific substrates and reaction conditions.

Objective: To introduce a ¹³C₂-ethyl group onto a nucleophilic substrate.

Materials:

-

This compound

-

Nucleophilic substrate (e.g., an amine, phenoxide, or enolate)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

-

Base (if required, e.g., K₂CO₃, NaH, or Et₃N)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nucleophilic substrate and the anhydrous aprotic solvent under an inert atmosphere.

-

Base Addition (if necessary): If the nucleophile requires deprotonation, add the appropriate base and stir the mixture at the desired temperature until deprotonation is complete.

-

Addition of this compound: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding the appropriate quenching solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired ¹³C-labeled product.

Caption: General experimental workflow for alkylation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] It is also a combustible liquid.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[6][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only. Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Iodoethane-13C2 vs. Unlabeled Iodoethane: A Technical Examination of Isotopic Effects on Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of atoms with their heavier isotopes is a fundamental technique in the study of reaction mechanisms, offering profound insights into transition state structures and reaction kinetics. This technical guide provides a comprehensive analysis of the reactivity differences between iodoethane-13C2 and its unlabeled counterpart, focusing on the kinetic isotope effect (KIE) in the context of bimolecular nucleophilic substitution (SN2) reactions. This document details the theoretical underpinnings of the 13C KIE, presents available quantitative data, and provides detailed experimental protocols for its determination using modern analytical techniques. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to understand and apply isotopic labeling in their respective fields.

Introduction

Isotopic labeling is a powerful tool in chemical and pharmaceutical research, enabling the elucidation of reaction pathways and the modulation of metabolic rates.[1] By replacing an atom with one of its heavier, stable isotopes, subtle changes in molecular properties can be introduced without altering the fundamental chemical structure.[2] In the case of iodoethane, the replacement of two carbon-12 atoms with carbon-13 atoms to form this compound (¹³CH₃¹³CH₂I) provides a valuable probe for studying reaction dynamics.

The primary difference in reactivity between this compound and unlabeled iodoethane arises from the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] This effect is a direct consequence of the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes.[4] A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy, making it stronger and requiring more energy to break.[5] As a result, reactions involving the cleavage of bonds to heavier isotopes are generally slower.[6]

For reactions involving carbon, the 13C KIE is typically small, with the rate of a ¹²C reaction being only about 4% faster than the corresponding ¹³C reaction.[7] Despite its small magnitude, the 13C KIE is a highly sensitive probe of the transition state structure in the rate-determining step of a reaction.

This guide will focus on the SN2 reaction, a fundamental process in organic chemistry, as a model for comparing the reactivity of this compound and unlabeled iodoethane.

Theoretical Framework: The 13C Kinetic Isotope Effect in SN2 Reactions

The SN2 reaction is a single-step process where a nucleophile attacks an electrophilic carbon atom, and a leaving group departs simultaneously.[8] The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon atom.

The magnitude of the 13C KIE in an SN2 reaction provides insight into the structure of this transition state. A "normal" primary KIE (k¹²/k¹³ > 1) is expected when the C-I bond is significantly weakened in the transition state. The change in bonding to the isotopically labeled carbon atoms during the SN2 reaction is the primary determinant of the observed KIE.

The theoretical basis for the KIE lies in the Bigeleisen equation, which relates the ratio of rate constants to the vibrational frequencies of the isotopic molecules in the ground state and the transition state. The key takeaway is that the KIE is sensitive to changes in the force constants of the bonds to the isotopic atoms as the molecule moves from the ground state to the transition state.

Figure 1: Reaction coordinate diagram for the SN2 reaction of unlabeled and 13C2-labeled iodoethane.

Quantitative Data: Reactivity Comparison

The table below summarizes the expected and reported KIE values for relevant systems.

| Reactant | Nucleophile | Reaction Type | k¹²/k¹³ | Reference |

| Iodoethane | Generic Nu⁻ | SN2 | ~1.04 - 1.08 (Expected) | [7] |

| Methyl Bromide | CN⁻ | SN2 | 1.082 ± 0.008 | [7] |

Note: The expected value for iodoethane is an educated estimation based on the value for methyl bromide and general principles of KIEs for SN2 reactions.

Experimental Protocols

The determination of 13C KIEs can be achieved with high precision using modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS). The "Singleton Method," which utilizes natural abundance isotopes, has become a widely adopted approach due to its convenience and accuracy.[9]

Below are detailed, representative protocols for determining the 13C KIE of an SN2 reaction of iodoethane.

Experimental Workflow Overview

Figure 2: General experimental workflow for determining the 13C KIE of iodoethane.

Protocol 1: Determination of 13C KIE using High-Resolution NMR Spectroscopy (Singleton Method)

This protocol is adapted from the principles of the Singleton method for measuring KIEs at natural isotopic abundance.[9]

I. Materials and Reagents:

-

Iodoethane (natural abundance)

-

Nucleophile (e.g., sodium azide, NaN₃)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Internal standard (e.g., a non-reactive compound with a sharp, well-resolved NMR signal)

-

Quenching solution (e.g., cold deionized water)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

II. Reaction Procedure:

-

Prepare a stock solution of iodoethane and the internal standard in DMSO-d₆ in an NMR tube.

-

Acquire an initial ¹³C NMR spectrum of the starting material to determine the initial ¹³C/¹²C ratio (R₀) at the carbon atoms of interest.

-

Initiate the reaction by adding a solution of the nucleophile (e.g., NaN₃ in DMSO-d₆) to the NMR tube.

-

Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals.

-

Allow the reaction to proceed to a high conversion (typically >90%).

-

Acquire a final high-resolution ¹³C NMR spectrum of the reaction mixture.

III. NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

For ¹³C NMR, use a pulse sequence with a long relaxation delay (e.g., 5 x T₁) to ensure quantitative signal integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

IV. Data Analysis:

-

Carefully integrate the signals corresponding to the C1 and C2 carbons of the remaining iodoethane in the final spectrum.

-

Determine the final ¹³C/¹²C ratio (R_f) from the integrated peak areas.

-

Calculate the fraction of the reaction (F) from the ¹H NMR data.

-

The KIE is calculated using the following equation for the analysis of residual starting material at high conversion:

k¹²/k¹³ = ln(1 - F) / ln(1 - F * (R_f / R₀))

Protocol 2: Determination of 13C KIE using Isotope Ratio Mass Spectrometry (IRMS)

This protocol involves the analysis of the isotopic composition of the unreacted starting material at different reaction times.

I. Materials and Reagents:

-

Same as in Protocol 4.2, but deuterated solvent is not required.

II. Reaction Procedure:

-

Set up the reaction on a larger scale in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

At various time points (e.g., 0%, 20%, 40%, 60%, 80% conversion), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

-

Extract the unreacted iodoethane from each quenched aliquot using an appropriate organic solvent.

-

Wash the organic layer, dry it over an anhydrous drying agent, and carefully remove the solvent.

-

Purify the isolated iodoethane (e.g., by microdistillation or preparative GC).

III. IRMS Analysis:

-

The purified iodoethane from each time point is converted to CO₂ gas, typically through combustion in an elemental analyzer.

-

The isotopic ratio (¹³C/¹²C) of the resulting CO₂ is measured with high precision using an isotope ratio mass spectrometer.

IV. Data Analysis:

-

The fraction of reaction (F) for each aliquot is determined from the reaction monitoring data.

-

The KIE is determined by plotting the change in the isotopic ratio of the remaining starting material as a function of the fraction of the reaction, using the appropriate Rayleigh fractionation equation.

Signaling Pathways and Logical Relationships

The concept of the kinetic isotope effect is a fundamental principle of physical organic chemistry and is not directly involved in biological signaling pathways in the context of this guide. However, the logical relationship between isotopic substitution and reaction rate can be visualized.

Figure 3: Logical flow diagram illustrating the origin of the 13C kinetic isotope effect.

Conclusion

The substitution of carbon-12 with carbon-13 in iodoethane leads to a discernible, albeit small, decrease in its reactivity in SN2 reactions. This phenomenon, the kinetic isotope effect, is a powerful tool for probing the transition state of chemical reactions. While specific experimental data for iodoethane is limited, the principles are well-established, and analogous systems provide reliable quantitative estimates. The detailed experimental protocols provided in this guide offer a practical framework for researchers to measure the 13C KIE and apply this knowledge to their own systems of interest. A thorough understanding of isotopic effects is crucial for scientists in various fields, from fundamental organic chemistry to drug development, where modulating reaction and metabolic rates is of paramount importance.

References

- 1. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epfl.ch [epfl.ch]

- 7. researchgate.net [researchgate.net]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

An Important Note on CAS Number Identification: Initial searches for CAS number 34189-74-7 predominantly identify the compound as Iodoethane-13C2. However, based on the broader context of chemical properties and hazards, this guide focuses on the more complex and biologically relevant molecule, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which has the correct CAS number 3919-74-2 . This compound is a known impurity in the semi-synthetic penicillin antibiotic, flucloxacillin.

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid. Its significance in the pharmaceutical industry primarily stems from its classification as a process-related impurity and degradation product of flucloxacillin, a beta-lactam antibiotic.[1] As such, its synthesis, characterization, and toxicological profile are of considerable interest to researchers, scientists, and professionals involved in drug development and quality control. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and associated hazards, with a focus on its role as a pharmaceutical impurity.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance described as a white to cream or pale brown powder.[2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3919-74-2 | [2][3][4][5] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [2][3] |

| Molecular Weight | 255.63 g/mol | [2][6] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [3][6] |

| Synonyms | Fcimic acid, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid, Flucloxacillin EP Impurity D | [7] |

| Appearance | White to cream to yellow to pale brown powder | [2] |

| Purity | Commercially available in 98% and 99% purities | [2][7] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [2] |

| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [2] |

Synthesis and Reactivity

As an impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the synthesis of flucloxacillin or as a degradation product. It can also be synthesized independently for use as a reference standard in analytical methods.

General Synthesis Approach

Reactivity

The carboxylic acid moiety allows for typical reactions such as esterification and amidation. The isoxazole ring is generally stable, but can be susceptible to cleavage under certain conditions.

Biological Context and Hazards

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[1] While isoxazole derivatives as a class are known to exhibit a wide range of biological activities, including antibacterial effects, the specific activity of this compound is not well-documented. Its presence in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.

Hazard Identification

Safety data indicates that this compound is a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Toxicological Summary

Given its status as an impurity, toxicological assessment is crucial to establish safe limits in the final drug product. This involves a range of in vitro and in vivo studies to assess its potential for genotoxicity, cytotoxicity, and other adverse effects.

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published. However, based on its role as an impurity, a general protocol for its analysis by High-Performance Liquid Chromatography (HPLC) is provided below.

Protocol: Analysis by Reverse-Phase HPLC

This protocol describes a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a sample of flucloxacillin.

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Determined by the UV absorbance maximum of the analyte.

-

Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the API and impurities.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.

Visualizations

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of a pharmaceutical impurity like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Mechanism of Action of the Parent Drug: Flucloxacillin

As 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an impurity of flucloxacillin, understanding the mechanism of action of the parent drug provides important biological context. Flucloxacillin, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. L10092.18 [thermofisher.cn]

- 4. CAS RN 3919-74-2 | Fisher Scientific [fishersci.com]

- 5. 3919-74-2|3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

Iodoethane-13C2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data and a conceptual overview of Iodoethane-13C2, a stable isotope-labeled compound essential for various research applications, including metabolic studies, pharmacokinetic analysis, and as a tracer in mass spectrometry.

Core Molecular Properties

This compound is a form of iodoethane where both carbon atoms are the heavy isotope, Carbon-13 (¹³C), instead of the common Carbon-12 (¹²C). This isotopic substitution results in a predictable increase in molecular weight without altering the chemical properties of the molecule. This feature is fundamental to its utility in tracer-based research methodologies.

The key quantitative properties of this compound are summarized below. For comparative purposes, data for the unlabeled, naturally occurring iodoethane is also provided.

| Property | This compound | Iodoethane (Unlabeled) |

| Molecular Formula | ¹³C₂H₅I[1] | C₂H₅I |

| Linear Formula | ¹³CH₃¹³CH₂I[2] | CH₃CH₂I |

| Molecular Weight | 157.95 g/mol [1][2][3] | 155.97 g/mol |

| Mass Shift vs. Unlabeled | M+2 | M |

| CAS Number | 34189-74-7[1][2][3] | 75-03-6 |

Methodology for Molecular Weight Determination

The molecular weight of an isotopically labeled compound is calculated by summing the atomic masses of its constituent isotopes. The 99 atom % purity of ¹³C is a critical parameter in ensuring the compound's utility.

Calculation Protocol:

-

Identify Constituent Atoms: The formula ¹³C₂H₅I contains two Carbon-13 atoms, five Hydrogen atoms, and one Iodine atom.

-

Sum Atomic Masses:

-

Mass of 2 x ¹³C atoms: 2 * 13.00335 u = 26.0067 u

-

Mass of 5 x ¹H atoms: 5 * 1.007825 u = 5.039125 u

-

Mass of 1 x ¹²⁷I atom: 1 * 126.90447 u = 126.90447 u

-

-

Calculate Total Molecular Weight:

Conceptual Workflow: Isotopic Labeling

The following diagram illustrates the logical relationship between standard iodoethane and its ¹³C₂ isotopologue, highlighting the specific atomic substitution that leads to the change in molecular weight.

References

A Technical Guide to Understanding Iodoethane-13C2 Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of Iodoethane-13C2. Understanding the precise isotopic composition of labeled compounds is critical for their effective use in metabolic studies, as tracer materials, and in the development of new pharmaceuticals. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the accurate assessment of this compound.

Introduction to this compound and Isotopic Purity

This compound (¹³CH₃¹³CH₂I) is a stable isotope-labeled analog of iodoethane, where both carbon atoms are replaced with the carbon-13 (¹³C) isotope. The natural abundance of ¹³C is approximately 1.1%, so synthetic enrichment is necessary for its use in various scientific applications. Isotopic purity refers to the percentage of molecules in which the intended atoms are successfully labeled with the desired isotope. High isotopic purity is crucial for minimizing interference from unlabeled or partially labeled molecules, ensuring the accuracy and sensitivity of experimental results.

Key Distinctions:

-

Chemical Purity: Refers to the absence of other chemical compounds.

-

Isotopic Purity: Refers to the degree of enrichment of the desired isotope at specific atomic positions.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹³C NMR is a powerful non-destructive technique for determining the isotopic enrichment of this compound. By acquiring the spectrum under specific quantitative conditions, the relative integrals of the signals corresponding to the ¹³C- and ¹²C-carbons can be used to calculate the isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive destructive technique that separates volatile compounds and then analyzes them based on their mass-to-charge ratio (m/z). For this compound, GC separates it from any volatile impurities, and the mass spectrometer detects the molecular ions of the different isotopologues, allowing for the determination of their relative abundances.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % ¹³C. The following tables summarize the key specifications and the expected mass-to-charge ratios for the different isotopologues of iodoethane.

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Specification |

| Isotopic Enrichment | ≥ 98 atom % ¹³C |

| Chemical Purity | ≥ 98% |

Note: Specifications can vary between suppliers. Always refer to the certificate of analysis for lot-specific data.

Table 2: Theoretical Mass-to-Charge Ratios (m/z) of Iodoethane Isotopologues

| Isotopologue | Molecular Formula | Exact Mass (Da) | Nominal Mass (m/z) |

| Unlabeled Iodoethane | ¹²C₂H₅I | 155.9436 | 156 |

| Singly Labeled Iodoethane | ¹³C¹²CH₅I | 156.9469 | 157 |

| Doubly Labeled Iodoethane | ¹³C₂H₅I | 157.9503 | 158 |

Experimental Protocols

Quantitative ¹³C NMR Spectroscopy Protocol

4.1.1. Sample Preparation

-

Accurately weigh approximately 10-50 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be free of any signals that could overlap with the analyte signals.

-

Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), at a concentration of approximately 5-10 mM to ensure full relaxation of the ¹³C nuclei between pulses.

-

Cap the NMR tube and gently vortex to ensure a homogeneous solution.

4.1.2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Nucleus: ¹³C

-

Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the carbon nuclei being measured (typically 30-60 seconds with a relaxation agent).

-

Acquisition Time (AT): At least 2-3 seconds to ensure good resolution.

-

Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4.1.3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals corresponding to the ¹³C-labeled ethyl group. Due to the high enrichment, signals from ¹²C may not be directly observable.

-

To determine the isotopic purity, it is often necessary to analyze a ¹H NMR spectrum to observe the ¹³C satellites. The ratio of the integral of the satellite peaks to the central ¹²C-H peak provides a measure of the ¹³C abundance at that position.

-

Alternatively, for highly enriched samples, the absence or very low intensity of signals corresponding to ¹²C-H in the ¹H spectrum can confirm high isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

4.2.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

-

Transfer the solution to a GC vial.

4.2.2. GC-MS Data Acquisition

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injector Temperature: Typically 200-250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 150 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan to identify all ions, or selected ion monitoring (SIM) for higher sensitivity, monitoring the m/z values of the expected isotopologues (156, 157, 158).

4.2.3. Data Processing and Analysis

-

Identify the chromatographic peak corresponding to iodoethane.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions for the different isotopologues (m/z 156, 157, 158).

-

Correct for the natural abundance of ¹³C in any unlabeled iodoethane present.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Abundance(¹³C₂H₅I) / (Abundance(¹²C₂H₅I) + Abundance(¹³C¹²CH₅I) + Abundance(¹³C₂H₅I))] x 100

Visualizations

The following diagrams illustrate the analytical workflows for determining the isotopic purity of this compound.

Caption: Workflow for qNMR analysis of this compound isotopic purity.

Caption: Workflow for GC-MS analysis of this compound isotopic purity.

Technical Guide: Solubility of Iodoethane-13C2 in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodoethane-13C2 is a stable isotope-labeled analog of iodoethane, utilized in a variety of organic chemical reactions, including the synthesis of disubstituted α-amino acids and in electrochemical reduction reactions for the preparation of carbamates.[1] Its application in drug development and metabolic studies often necessitates its dissolution in various organic solvents. Understanding the solubility characteristics of this compound is paramount for reaction optimization, formulation development, and ensuring experimental reproducibility. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on available data for its non-labeled counterpart, iodoethane. The physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to their non-labeled analogs.

Core Principles of Solubility

The solubility of a haloalkane like iodoethane in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released when new solute-solvent interactions are formed.

Iodoethane is a weakly polar molecule. While the carbon-iodine bond has a dipole moment, the overall polarity is low. Organic solvents, ranging from nonpolar to polar aprotic and protic, interact with iodoethane primarily through van der Waals forces (dispersion forces and dipole-dipole interactions). In general, iodoethane is expected to be readily soluble in most common organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of iodoethane in a range of common organic solvents. It is important to note that while extensive quantitative data is not always available, the qualitative descriptors provide a strong indication of its behavior in these solvents.

| Solvent | Chemical Formula | Type | Solubility of Iodoethane | Temperature (°C) |

| Ethanol | C₂H₅OH | Polar Protic | Fully Miscible | 20 |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Fully Miscible | 20 |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Specified |

| Water | H₂O | Polar Protic | 0.4 g/100 mL[2][3] | 20 |

Note: "Fully Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of iodoethane will dissolve in the solvent, but the exact limit has not been quantitatively documented in readily available literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid analyte like this compound in an organic solvent.

Qualitative Solubility Determination (Visual Method)

Objective: To rapidly assess whether a solute is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Small test tubes (e.g., 13x100 mm)

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

Add a measured volume (e.g., 1 mL) of the organic solvent to a clean, dry test tube.

-

If using a constant temperature bath, allow the solvent to equilibrate to the desired temperature.

-

Add a small, measured amount of this compound (e.g., 100 µL) to the solvent.

-

Cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background.

-

Soluble/Miscible: The solution is clear and homogeneous with no visible phase separation.

-

Partially Soluble: The solution is cloudy, or two distinct liquid layers are observed.

-

Insoluble: The this compound forms a distinct, separate layer that does not mix with the solvent.

-

-

If the initial amount dissolves, incrementally add more this compound, vortexing after each addition, until saturation is reached (i.e., the point at which no more solute will dissolve).

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Scintillation vials or other sealable glass containers

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature shaker bath

-

Calibrated pipettes

-

Small, pre-weighed evaporation dishes or vials

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealable glass vial. "Excess" means adding enough solute so that some will visibly remain undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

After equilibration, stop the agitation and allow the undissolved this compound to settle to the bottom of the vial. It is crucial that the temperature remains constant during this settling period.

-

Carefully extract a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pipette, being careful not to disturb the undissolved solute.

-

Transfer the aliquot of the saturated solution to a pre-weighed evaporation dish.

-

Record the combined mass of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For volatile solvents, this can be done at ambient temperature. For less volatile solvents, gentle heating may be required, but care must be taken not to evaporate the this compound.

-

Once the solvent is completely evaporated, re-weigh the dish containing the residual this compound.

-

Calculate the solubility based on the mass of the dissolved this compound and the mass or volume of the solvent in the aliquot.

Visualizations

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the quantitative solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound, like its non-labeled counterpart, exhibits excellent solubility in a wide range of common organic solvents, being fully miscible with ethanol and diethyl ether. This high degree of solubility is attributed to the favorable intermolecular interactions between the weakly polar iodoethane and the organic solvents. For applications requiring precise concentrations, the provided gravimetric experimental protocol offers a reliable method for quantitative determination. The information and methodologies presented in this guide are intended to support researchers and drug development professionals in the effective use of this compound in their work.

References

Iodoethane-13C2: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Iodoethane-13C2 (CAS No: 34189-74-7). The information presented is crucial for ensuring safe laboratory practices and minimizing risks associated with the use of this isotopically labeled compound. The safety profile of this compound is considered analogous to its non-labeled counterpart, iodoethane, due to the identical chemical reactivity.

Core Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[1] It is also suspected of causing genetic defects.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is as follows:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Respiratory Sensitization | Category 1 |

| Skin Sensitization | Category 1 |

| Germ Cell Mutagenicity | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Source: PubChem, Sigma-Aldrich[1]

Hazard and Precautionary Statements

The following tables summarize the applicable H-codes (Hazard Statements) and P-codes (Precautionary Statements) for this compound.

Hazard Statements (H-Codes)

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H335 | May cause respiratory irritation |

| H341 | Suspected of causing genetic defects |

Source: Sigma-Aldrich

Precautionary Statements (P-Codes)

| Code | Statement |

| P202 | Do not handle until all safety precautions have been read and understood |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |

| P302 + P352 | IF ON SKIN: Wash with plenty of water |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention |

Source: Sigma-Aldrich

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | 13C2H5I[2] |

| Molecular Weight | 157.95 g/mol [2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 69-73 °C (lit.) |

| Melting Point | -108 °C (lit.) |

| Density | 1.975 g/mL at 25 °C |

| Flash Point | 72 °C (161.6 °F) - closed cup |

| Refractive Index | n20/D 1.512 (lit.) |

| Storage Temperature | 2-8°C |

Toxicological Data

Toxicological data provides critical information about the potential adverse effects of a substance on living organisms. The following data is for iodoethane, which is expected to be representative of this compound.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 330 mg/kg |

| LC50 | Rat | Inhalation | 65 mg/L (0.5h) |

Source: Fisher Scientific

Experimental Protocols: Safe Handling Procedures

While specific, citable experimental protocols for the handling of this compound are not typically published, the following represents a standard operating procedure (SOP) based on established safety data and best laboratory practices.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

-

Skin and Body Protection: A lab coat must be worn. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the work.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use in a well-ventilated area, preferably a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

-

-

Storage:

Emergency Procedures

-

In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Get medical attention.

-

If inhaled: Move to fresh air.[3] If not breathing, give artificial respiration.[3] Get medical attention if symptoms occur.[3]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Alkylation using Iodoethane-13C2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the alkylation of protein cysteine residues using stable isotope-labeled iodoethane (Iodoethane-13C2). This method is particularly valuable in quantitative proteomics for the differential labeling of protein samples, enabling accurate relative quantification by mass spectrometry. The protocol is adapted from established methods for similar alkylating agents, such as iodoacetamide.

Introduction

Protein alkylation is a fundamental technique in proteomics research, primarily aimed at the covalent modification of cysteine residues. This process prevents the formation of disulfide bonds, which can interfere with protein digestion and mass spectrometry analysis. This compound is an alkylating reagent that introduces a stable isotope label onto cysteine residues. By using light (unlabeled) and heavy (13C2-labeled) versions of iodoethane to label two different protein samples, the relative abundance of cysteine-containing peptides can be precisely determined from the mass shift in the mass spectrometer. This differential labeling approach is a powerful tool in drug discovery and development for identifying protein targets, validating biomarkers, and understanding disease mechanisms.

Key Applications

-

Quantitative Proteomics: Relative quantification of protein expression levels between different samples (e.g., treated vs. untreated cells).

-

Drug Target Identification: Identifying proteins that interact with a drug by measuring changes in their expression or modification.

-

Biomarker Discovery: Identifying proteins that are differentially expressed in disease states.

-

Structural Biology: Probing the accessibility of cysteine residues to understand protein structure and conformation.

Quantitative Data Summary

The following table summarizes typical alkylation efficiencies and mass shifts observed with iodo-containing alkylating agents. This data is provided as a reference for expected outcomes when using this compound.

| Parameter | Value | Reagent | Notes |

| Alkylation Efficiency | >95% | Iodoacetamide | High efficiency is crucial for accurate quantification. Incomplete alkylation can lead to underestimation of protein abundance.[1] |

| Mass Shift (Light) | +58.04 Da | Iodoethane | Corresponds to the addition of a carboxymethyl group (C2H4O). |

| Mass Shift (Heavy) | +60.05 Da | This compound | The +2 Da shift is due to the two 13C atoms, enabling clear differentiation in the mass spectrometer. |

| Off-target Alkylation | Low | Iodoacetamide | While generally specific to cysteines, some off-target alkylation of methionine, histidine, and lysine can occur, particularly at higher pH and temperatures.[2] |

| Methionine Oxidation | 2-5% | Iodoacetamide | A potential side reaction that can be minimized by optimizing reaction conditions.[3] |

Experimental Protocol: In-Solution Protein Alkylation

This protocol describes the reduction and alkylation of proteins in solution prior to enzymatic digestion.

4.1. Materials

-

Protein sample (e.g., cell lysate, purified protein)

-

Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5

-

Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylating Agent: 500 mM this compound in water (prepare fresh and protect from light)

-

Quenching Reagent: 1 M DTT

-

Digestion Buffer: 50 mM Tris-HCl, pH 8.5

-

Sequencing-grade trypsin

4.2. Procedure

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet in an appropriate volume of Denaturation Buffer.

-

Vortex thoroughly to ensure complete solubilization.

-

Incubate at 37°C for 30 minutes.

-

-

Reduction of Disulfide Bonds:

-

Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

-

Incubate at 56°C for 1 hour.

-

-

Alkylation of Cysteine Residues:

-

Cool the sample to room temperature.

-

Add this compound to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching of Excess Alkylating Agent:

-

Add DTT to a final concentration of 10 mM to quench any unreacted this compound.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Sample Preparation for Digestion:

-

Dilute the sample 5-fold with Digestion Buffer to reduce the urea concentration to below 1.6 M.

-

-

Enzymatic Digestion:

-

Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptide mixture using a C18 desalting column.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptides in a solution compatible with your mass spectrometer (e.g., 0.1% formic acid in water).

-

Analyze the samples by LC-MS/MS.

-

Visualizations

Caption: Experimental workflow for in-solution protein alkylation using this compound.

Caption: Application of this compound in a drug target identification workflow.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low Alkylation Efficiency | Insufficient reducing agent | Ensure complete reduction by using fresh DTT or TCEP and optimizing incubation time/temperature. |

| Inactive alkylating agent | Prepare this compound solution fresh and protect it from light. | |

| High Off-Target Alkylation | pH is too high | Maintain the pH of the reaction at or below 8.5. |

| High temperature | Perform the alkylation step at room temperature. | |

| Peptide Identification Issues | Over-alkylation | Optimize the concentration of this compound and the reaction time. |

| Methionine oxidation | Minimize exposure to oxidizing agents and consider adding antioxidants. |

Conclusion

The this compound protocol for protein alkylation offers a robust method for accurate quantitative proteomics. By following the detailed steps and considering the potential pitfalls, researchers can confidently apply this technique to a wide range of biological questions in basic research and drug development. Careful optimization of the protocol for specific sample types and experimental goals is recommended to achieve the best results.

References

- 1. mdpi.com [mdpi.com]

- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iodoethane-13C2 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Iodoethane-13C2 as a stable isotope labeling reagent for quantitative proteomics. This reagent is a valuable tool for differential protein expression analysis, enabling accurate relative quantification of proteins between two samples.

Introduction to Cysteine Alkylation with this compound

In "bottom-up" proteomics, proteins are enzymatically digested into peptides, which are then analyzed by mass spectrometry. For accurate quantification, stable isotopes are incorporated into peptides to create mass-distinct versions that can be distinguished by the mass spectrometer.

This compound is a chemical labeling reagent that specifically targets the sulfhydryl group (-SH) of cysteine residues in proteins. This process, known as alkylation, is a crucial step in proteomics workflows to prevent the re-formation of disulfide bonds after reduction. By using a "heavy" (13C-labeled) and a "light" (unlabeled) version of iodoethane on two different protein samples, the relative abundance of cysteine-containing peptides—and by extension, their parent proteins—can be precisely determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer.

The reaction of iodoethane with a cysteine residue results in the formation of a stable S-ethylcysteine derivative. The use of this compound introduces a +2 Da mass shift for each labeled cysteine residue compared to the unlabeled counterpart.

Key Applications

-

Differential Protein Expression Profiling: Compare protein abundance between treated and untreated cells, diseased and healthy tissues, or different cell states.

-

Drug Target Discovery: Identify proteins that are up- or down-regulated in response to a drug candidate.

-

Biomarker Identification: Discover potential protein biomarkers for disease diagnosis, prognosis, or treatment response.

-

Analysis of Post-Translational Modifications: In conjunction with other enrichment strategies, quantify changes in cysteine-based modifications.

Experimental Workflow Overview

A typical quantitative proteomics experiment using this compound involves the following key steps:

-

Sample Preparation: Extraction of proteins from two biological samples (e.g., control and treated).

-

Protein Reduction and Alkylation: Reduction of disulfide bonds followed by alkylation of cysteine residues with "light" iodoethane and "heavy" this compound for the respective samples.

-

Protein Digestion: Enzymatic digestion of the labeled proteins into peptides.

-

Sample Mixing: Combining the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

LC-MS/MS Analysis: Separation of the mixed peptides by liquid chromatography followed by analysis in a mass spectrometer.

-

Data Analysis: Identification and quantification of peptides and proteins based on the mass spectra.

Figure 1: General experimental workflow for quantitative proteomics using this compound.

Detailed Experimental Protocol

This protocol provides a general guideline for the differential labeling of two protein samples. Optimization may be required for specific sample types and experimental goals.

Materials:

-

Iodoethane (for "light" labeling)

-

This compound (for "heavy" labeling)

-

Urea

-

Tris-HCl

-

Dithiothreitol (DTT)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile (ACN)

-

C18 desalting columns

Protocol:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues using a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Quantify the protein concentration of each extract using a standard protein assay (e.g., BCA assay).

-

Take an equal amount of protein from each sample (e.g., 100 µg) for the subsequent steps.

-

-

Reduction of Disulfide Bonds:

-

To each protein sample, add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour with gentle shaking.

-

-

Alkylation of Cysteine Residues:

-

For the "light" sample: Add iodoethane to a final concentration of 20 mM.

-

For the "heavy" sample: Add this compound to a final concentration of 20 mM.

-

Incubate both samples in the dark at room temperature for 30 minutes.

-

Quench the reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.

-

-

Protein Digestion:

-

Dilute the urea concentration of each sample to less than 2 M by adding 100 mM Tris-HCl, pH 8.5.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup and Mixing:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixtures using C18 desalting columns according to the manufacturer's instructions.

-

Elute the peptides and quantify them (e.g., using a NanoDrop spectrophotometer).

-

Mix the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

-

LC-MS/MS Analysis:

-

Analyze the mixed peptide sample on a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

-

Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Specify the following modifications in the search parameters:

-

Fixed modification: Carboxymethyl (C) for the "light" channel.

-

Variable modification: Carboxymethyl+13C(2) (C) for the "heavy" channel.

-

-

The software will identify peptide pairs with a 2 Da mass difference per cysteine and calculate the intensity ratio for quantification.

-

Figure 2: Chemical reaction of cysteine alkylation with this compound.

Data Presentation and Interpretation

The output of the data analysis software will be a list of identified proteins with their corresponding quantification ratios (Heavy/Light). This ratio indicates the relative abundance of a protein in the "heavy"-labeled sample compared to the "light"-labeled sample.

Example Quantitative Data Table:

| Protein Accession | Gene Name | Description | H/L Ratio | p-value | Number of Peptides |

| P02768 | ALB | Serum albumin | 1.05 | 0.89 | 35 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.75 | 28 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.54 | 0.001 | 15 |

| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.45 | 0.005 | 12 |

Interpretation:

-

H/L Ratio ≈ 1: No significant change in protein abundance.

-

H/L Ratio > 1: The protein is more abundant in the "heavy"-labeled sample (e.g., treated).

-

H/L Ratio < 1: The protein is less abundant in the "heavy"-labeled sample.

-

p-value: A statistical measure of the significance of the change. A low p-value (e.g., < 0.05) indicates a high confidence in the observed change in abundance.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase DTT concentration or incubation time. |

| Insufficient alkylating reagent. | Ensure a sufficient molar excess of iodoethane over DTT. | |

| pH of the reaction buffer is not optimal. | Ensure the pH is around 8.0-8.5 for efficient alkylation. | |

| High Variability in Ratios | Inaccurate protein/peptide quantification before mixing. | Use a reliable quantification method and ensure accurate pipetting. |

| Incomplete digestion. | Optimize digestion conditions (enzyme ratio, incubation time). | |

| Off-target Alkylation | High concentration of alkylating reagent or prolonged incubation. | Optimize the concentration and incubation time of the iodoethane. |

By following these guidelines and protocols, researchers can effectively utilize this compound for robust and accurate quantitative proteomics studies, leading to valuable insights into cellular processes and disease mechanisms.

Application Notes and Protocols: Williamson Ether Synthesis with Iodoethane-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] The use of isotopically labeled reagents, such as Iodoethane-13C2, in this synthesis allows for the production of labeled ethers. These labeled compounds are invaluable tools in various research applications, particularly in metabolic studies, where they can be used as tracers to elucidate metabolic pathways and reaction mechanisms.[2]

This document provides detailed application notes and a generalized protocol for the Williamson ether synthesis using this compound, with a specific focus on the synthesis of ¹³C-labeled phenacetin, a compound used in liver disease diagnosis.[3]

Applications of ¹³C-Labeled Ethers